Comprehensive Technical Guide on (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride: Structural Properties, Molecular Weight, and Medicinal Chemistry Applications
Comprehensive Technical Guide on (3S,4S)-4-Aminotetrahydrofuran-3-ol Hydrochloride: Structural Properties, Molecular Weight, and Medicinal Chemistry Applications
Executive Summary
(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS: 190792-73-5) is a highly specialized, chiral heterocyclic building block widely utilized in advanced drug discovery[1]. As a conformationally restricted, water-soluble scaffold, it provides precisely oriented hydrogen-bond donors and acceptors. This technical whitepaper elucidates its structural properties, stereochemical logic, and field-proven methodologies for its incorporation into complex Active Pharmaceutical Ingredients (APIs), including pan-Class IA Phosphoinositol-3-Kinase (PI3K) inhibitors and Glucagon-Like Peptide-1 Receptor (GLP-1R) modulators.
The compound is commercially and synthetically handled as a hydrochloride salt rather than a free base. This is a deliberate design choice: the protonation of the primary amine prevents auto-condensation and oxidative degradation, ensuring long-term shelf stability and consistent stoichiometric precision during parallel synthesis.
Structural Elucidation & Physicochemical Properties
The molecular architecture consists of a saturated tetrahydrofuran (THF) ring substituted with a hydroxyl group at the C3 position and a primary amine at the C4 position. The hydrochloride salt form adds a molecule of HCl, bringing the total exact molecular weight to 139.58 g/mol [1].
Table 1: Physicochemical and Computational Data
| Property | Value | Scientific Significance |
| CAS Number | 190792-73-5 | Unique chemical identifier for the HCl salt [1]. |
| Molecular Formula | C₄H₁₀ClNO₂ | Base formula (C₄H₉NO₂) + HCl. |
| Molecular Weight | 139.58 g/mol | Critical for stoichiometric calculations in coupling. |
| Topological Polar Surface Area | 55.48 Ų | Optimal for aqueous solubility and target binding[1]. |
| LogP | -0.8734 | Highly hydrophilic; requires organic extraction care [1]. |
| Hydrogen Bond Donors | 2 | Key for interacting with kinase hinge regions [2]. |
| Hydrogen Bond Acceptors | 3 | Facilitates binding with target protein residues [2]. |
| SMILES | Cl.N[C@H]1COC[C@H]1O | Defines the specific (3S,4S) stereochemical topology [1]. |
Stereochemistry and Conformational Analysis
The biological efficacy of APIs derived from this building block relies entirely on its stereochemistry. The (3S,4S) designation dictates a trans relationship between the C3-hydroxyl and C4-amino groups.
The Cahn-Ingold-Prelog (CIP) priority rules dictate this assignment:
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At the C3 Chiral Center: The priorities are -OH > -C2(ring) > -C4(amine) > -H.
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At the C4 Chiral Center: The priorities are -NH₂ > -C3(hydroxyl) > -C5(ring) > -H.
This trans-geometry minimizes steric clash between the two heteroatom substituents and locks them into a predictable spatial vector. In structure-based drug design, this rigidity is exploited to anchor the molecule within tight enzymatic binding pockets.
Fig 1: CIP stereochemical assignment logic for the (3S,4S) trans-configuration.
Synthetic Utility in Drug Discovery
(3S,4S)-4-Aminotetrahydrofuran-3-ol is a privileged scaffold in modern medicinal chemistry, appearing frequently in patent literature for high-value therapeutic targets.
1. PI3K Inhibitors (Oncology): In the development of pan-Class IA PI3K inhibitors like NVP-CLR457, the THF-amine moiety is utilized to construct complex oxazolidinone rings or as a solvent-exposed appendage [3]. The hydroxyl group of the (3S,4S) isomer forms critical, favorable van der Waals contacts and hydrogen bonds with conserved threonine and lysine residues in the kinase ATP-binding cleft, significantly boosting target affinity compared to its enantiomers [3].
2. GLP-1 Receptor Modulators (Metabolic Disease): Recent patents by Gilead Sciences highlight the use of this compound in synthesizing carboxy-benzimidazole GLP-1R modulators [4]. The primary amine acts as an excellent nucleophile for SNAr reactions or amide couplings, linking the hydrophilic THF ring to lipophilic core structures to tune the overall pharmacokinetic (PK) profile of the drug.
Analytical & Experimental Protocols
Because the compound is supplied as a hydrochloride salt, it is nucleophilically inert out of the bottle. To utilize it in standard medicinal chemistry workflows (such as amide couplings), a self-validating protocol must be employed to liberate the free base in situ while preventing side reactions.
Protocol: Standardized Amide Coupling (HATU/DIPEA)
Objective: Couple (3S,4S)-4-Aminotetrahydrofuran-3-ol HCl to a target carboxylic acid.
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Reagent Preparation & Free-Basing:
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Suspend 1.0 eq of the target carboxylic acid and 1.2 eq of (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
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Causality: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The excess DIPEA is required to first neutralize the HCl salt (liberating the reactive free amine) and subsequently act as a non-nucleophilic proton sponge during the coupling.
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Electrophilic Activation:
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Cool the mixture to 0°C. Add 1.1 eq of HATU.
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Causality: HATU is chosen over standard EDC/HOBt because it rapidly forms a highly reactive 7-azabenzotriazole active ester, which is ideal for coupling sterically hindered or electron-deficient amines while suppressing epimerization.
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Coupling Reaction:
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Allow the reaction to warm to room temperature and stir for 2–4 hours under an inert nitrogen atmosphere. Monitor completion via LC-MS.
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Aqueous Workup:
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Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate (EtOAc).
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Causality: The highly polar nature of the THF-diol/amide product means it can partition into the aqueous layer. Using a high-ionic-strength aqueous phase (brine wash) forces the product into the organic layer.
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Validation:
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Validate the product mass (Target MW + H⁺) using Electrospray Ionization Mass Spectrometry (ESI-MS).
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Fig 2: Standardized HATU-mediated amide coupling workflow with LC-MS validation.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 10486809, 4-Aminotetrahydrofuran-3-ol." PubChem,[Link]
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ACS Publications. "Identification of NVP-CLR457 as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor." American Chemical Society,[Link]
- Gilead Sciences, Inc. "CARBOXY-BENZIMIDAZOLE GLP-1R MODULATING COMPOUNDS (Patent AU 2022263410 B2).
